molecular formula C5H14N2<br>(CH3)2NCH2CH2CH2NH2<br>C5H14N2 B130723 3-Dimethylaminopropylamine CAS No. 109-55-7

3-Dimethylaminopropylamine

Cat. No. B130723
CAS RN: 109-55-7
M. Wt: 102.18 g/mol
InChI Key: IUNMPGNGSSIWFP-UHFFFAOYSA-N
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Description

3-Dimethylaminopropylamine is a chemical compound that appears to be a common structural motif in various heterocyclic and pharmaceutical compounds. It is often used as a side chain or a building block in the synthesis of more complex molecules, including those with potential biological activities such as interferon induction .

Synthesis Analysis

The synthesis of compounds containing the 3-dimethylaminopropylamine moiety can be achieved through various synthetic routes. For instance, the preparation of pyrazolo[3,4-b]quinolines with this side chain involves three different generalized synthetic schemes, highlighting the versatility of this functional group in chemical synthesis . Another example is the synthesis of 3-dimethylamino-3a,4,5,7a-tetrahydro-1H-isoindol-1-ones through intramolecular Diels-Alder reactions, starting from N2-acylamidines derived from α,β,γ,δ-unsaturated carboxylic acids .

Molecular Structure Analysis

The molecular structure of compounds featuring 3-dimethylaminopropylamine is often elucidated using techniques such as X-ray crystallography. For example, the structure of N,1-Bis[5-(3-substituted)-[1,2,4]oxadiazolyl]dimethylamines was determined using this method . Additionally, the orientation around the double bond for certain derivatives has been established by X-ray analysis, indicating the importance of structural determination in understanding the properties of these compounds .

Chemical Reactions Analysis

3-Dimethylaminopropylamine derivatives participate in a variety of chemical reactions. They can react with carboxylic acids to yield acylamino-N,N-dimethylisobutyramides , or with NH-acidic heterocycles to produce 4H-imidazoles . These reactions demonstrate the reactivity of the dimethylaminopropylamine group and its utility in constructing diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-dimethylaminopropylamine derivatives are influenced by the presence of this functional group. For instance, the formation of interstrand cross-links with DNA by a trans-platinum compound containing dimethylamine suggests that the spatial disposition of the dimethylamine ligands around the platinum center plays a crucial role in its binding affinity and biological activity . Additionally, the preparation of selenolate complexes of palladium and platinum with 3-dimethylaminopropylamine indicates the potential of these compounds in coordination chemistry and their characterization through various spectroscopic methods .

Scientific Research Applications

Anticholinesterase Drug Development

3-Dimethylaminopropylamine (DMAPA) has been involved in the synthesis of anticholinesterase drugs. A study by Prozorovskii et al. (2004) highlighted its role in developing a patented drug form known as "aminostigmine," used clinically for cholinesterase inhibition.

Photogeneration of Hydrogen

DMAPA is used in hydrogen production through photogeneration methods. Du, Knowles, & Eisenberg (2008) discussed the use of DMAPA in a system involving a platinum(II) complex and molecular cobalt catalyst for light-driven hydrogen production.

CO2 Capture Performance

Research on CO2 capture has utilized DMAPA to study its efficiency. Zhang et al. (2018) found that DMAPA showed promising results in CO2 solubility, absorption heat, and removal efficiency, making it a potential alternative solvent for CO2 capture.

Self-Association of Antibiotics

The self-association properties of DMAPA have been studied in the context of antibiotics. Veselkov et al. (2002) explored how DMAPA influences the arrangement and aggregation of antibiotic molecules in aqueous solutions.

Carbon Dioxide Capture and Utilization

DMAPA has been studied for its potential in capturing and utilizing carbon dioxide. Mohsin, Shariff, & Johari (2019) researched DMAPA mixed with glycine for CO2 capture, highlighting its efficiency in transforming CO2 into solid compounds.

Reagent for Removing Byproducts in Carbohydrate Chemistry

In the field of carbohydrate chemistry, DMAPA has been used as a reagent for deacylation reactions. Andersen, Heuckendorff, & Jensen (2015) found that DMAPA effectively removed excess reagents and byproducts, simplifying the purification process.

Safety And Hazards

DMAPA is a known skin irritant . It is flammable, and its containers may explode when heated . Vapors may form explosive mixtures with air . Workers occupationally exposed to DMAPA at concentrations of 0.55-1.38 mg/m3 experienced impaired respiration .

Future Directions

DMAPA appears to have a significant and increasing demand for its use in personal care products . It also has applications in the leather processing, paper, and rubber industries and is an intermediate in the production of fabric softeners, polymers, agrochemicals, flocculating agents, liquid soaps, and dye intermediates .

properties

IUPAC Name

N',N'-dimethylpropane-1,3-diamine
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InChI

InChI=1S/C5H14N2/c1-7(2)5-3-4-6/h3-6H2,1-2H3
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InChI Key

IUNMPGNGSSIWFP-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCCN
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Molecular Formula

C5H14N2, Array
Record name DIMETHYLAMINOPROPYLAMINE
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DSSTOX Substance ID

DTXSID5025102
Record name 3-(Dimethylamino)propylamine
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Molecular Weight

102.18 g/mol
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Physical Description

Dimethylaminopropylamine is a colorless liquid. (NTP, 1992), Liquid; Liquid, Other Solid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Record name 1,3-Propanediamine, N1,N1-dimethyl-
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Boiling Point

253 °F at 760 mmHg (NTP, 1992), 123 °C, 135 °C
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Flash Point

60 °F (NTP, 1992), [ICSC] 90 °F, 95 °F CC, 35 °C c.c.
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Solubility

Soluble (NTP, 1992), Sol in water and org solvents, Soluble in oxygenated solvents, Solubility in water: miscible
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Density

0.81 (NTP, 1992) - Less dense than water; will float, 0.8100 @ 30 °C, Relative density (water = 1): 0.81
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Vapor Density

3.5 (AIR= 1), Relative vapor density (air = 1): 3.5
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Vapor Pressure

9.75 [mmHg], Vapor pressure, kPa at 30 °C: 1.33
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Product Name

3-Dimethylaminopropylamine

Color/Form

Colorless liquid

CAS RN

109-55-7
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Melting Point

less than -94 °F (NTP, 1992), FP: -70 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Dimethylaminopropylamine
Reactant of Route 2
Reactant of Route 2
3-Dimethylaminopropylamine
Reactant of Route 3
Reactant of Route 3
3-Dimethylaminopropylamine
Reactant of Route 4
Reactant of Route 4
3-Dimethylaminopropylamine
Reactant of Route 5
Reactant of Route 5
3-Dimethylaminopropylamine
Reactant of Route 6
Reactant of Route 6
3-Dimethylaminopropylamine

Citations

For This Compound
957
Citations
G Angelini, C Foti, L Rigano, GA Vena - Contact Dermatitis, 1995 - Wiley Online Library
… In all 30 subjects, positive reactions were obtained to 3‐dimethylaminopropylamine (DMPA) 1% aq., while the cocamidopropylbetaine denned of purer grade, at 0.5% and 1% aq., gave …
Number of citations: 97 onlinelibrary.wiley.com
C Foti, D Bonamonte, G Mascolo, A Corcelli… - Contact …, 2003 - Wiley Online Library
… 3-Dimethylaminopropylamine is an aliphatic diamine that contains 1 primary and 1 tertiary … 3-Dimethylaminopropylamine is reported as a strong sensitizer in the guinea-pig …
Number of citations: 65 onlinelibrary.wiley.com
Y Chen, W Jiang, X Luo, Y Huang, B Jin, H Gao… - International Journal of …, 2018 - Elsevier
In this work, the stopped-flow technique is used to determine the kinetics data in terms of pseudo first-order rate constants (k 0 ) for the homogenous reaction of CO 2 into aqueous …
Number of citations: 11 www.sciencedirect.com
Y Qiu, H Lu, Y Zhu, Y Liu, K Wu… - Industrial & Engineering …, 2020 - ACS Publications
… In this paper, 3-dimethylaminopropylamine (DMAPA) with intramolecular primary and tertiary amino groups was mixed with solvent NHD and water for phase-change absorption of CO 2 …
Number of citations: 22 pubs.acs.org
G Angelini, L Rigano, C Foti, GA Vena… - Contact …, 1996 - Wiley Online Library
… Since finding that all subjects with contact allergy to cocamidopropylbetaine give positive reactions to 3-dimethylaminopropylamine (DMPA), we wished to verify whether sensitization to …
Number of citations: 40 onlinelibrary.wiley.com
HM Mohsin, AM Shariff, K Johari - Separation and Purification Technology, 2019 - Elsevier
… This work analyzed the possibility of using 3-dimethylaminopropylamine (DMAPA) neutralized with glycine (GLY) as a potential absorbent for CO 2 capture and subsequent utilization. …
Number of citations: 22 www.sciencedirect.com
冯云龙 - 结构化学, 2003 - cqvip.com
The title complex, C24H36Cl2N4NiO4, crystallizes in the monoclinic system, space group P21/c with a = 15.048(3), b = 6.578(1), c = 14.405(3) A, β = 103.03(3), V = 1389.2(5) A3, Z = 2, …
Number of citations: 3 www.cqvip.com
HM Mohsin, K Johari, AM Shariff - Journal of Chemical & …, 2020 - ACS Publications
The objective of this study is to measure the physicochemical properties of 2-aminoethanoic acid (glycine, GLY) and N,N-dimethyl-1,3-diaminopropane (DMAPA) solution, which are …
Number of citations: 4 pubs.acs.org
JP McFadden, JS Ross, IR White… - Contact …, 2001 - Wiley Online Library
… These patients were then asked to participate in further testing to its potential impurities, cocamidopropylamine and 3‐dimethylaminopropylamine (DMAPA). 4 of the 7 patients were …
Number of citations: 34 onlinelibrary.wiley.com
J Hine, MS Cholod, RA King - Journal of the American Chemical …, 1974 - ACS Publications
… fit the Brpnsted correlation, those for the monoprotonated species where n is 2, 4, and 5 are somewhat too large, and that for the monoprotonated form of 3-dimethylaminopropylamine is …
Number of citations: 42 pubs.acs.org

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